molecular formula C15H15Cl2NO3S B12198424 4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide

4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide

Cat. No.: B12198424
M. Wt: 360.3 g/mol
InChI Key: DYWZXYRXXVCLKT-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide typically involves the nucleophilic displacement of a protected intermediate. One common method involves the use of a p-methoxybenzyl (PMB) protection/deprotection strategy. The PMB group is introduced to protect the amine functionality during the reaction. Sodium hydride is used as a base in anhydrous dimethylformamide (DMF) at low temperatures to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction used in its synthesis, where nucleophiles replace the chlorine atoms.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring.

    Substitution Reactions: Various substituents can be introduced to the benzene ring under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride in anhydrous DMF at low temperatures.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles can yield a variety of substituted sulfonamides .

Scientific Research Applications

4,5-Dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichlorothiophene-2-sulfonyl chloride
  • N-(4-methoxybenzyl)-2-methylbenzenesulfonamide
  • 4-Chloro-N-(aryl/alkyl)thiophene-2-sulfonamides

Uniqueness

4,5-Dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15Cl2NO3S

Molecular Weight

360.3 g/mol

IUPAC Name

4,5-dichloro-N-[(4-methoxyphenyl)methyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C15H15Cl2NO3S/c1-10-7-13(16)14(17)8-15(10)22(19,20)18-9-11-3-5-12(21-2)6-4-11/h3-8,18H,9H2,1-2H3

InChI Key

DYWZXYRXXVCLKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl)Cl

Origin of Product

United States

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